1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
Description
1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a heterocyclic compound featuring a naphthoquinone core fused with a 1,2,3-triazole ring. The 3-chloropropyl substituent at the N1 position introduces both lipophilicity and reactivity, which are critical for its biological interactions and synthetic versatility. This compound belongs to a broader class of 1-alkyl/aryl-substituted naphtho[2,3-d][1,2,3]triazole-4,9-diones, which are synthesized via a one-pot three-component [2+3] cycloaddition reaction involving naphthoquinone derivatives, alkyl halides, and azides . The protocol described in emphasizes scalability and high purity, making it suitable for industrial applications. The 2-oxide group in this derivative likely enhances its electron-deficient character, influencing its redox properties and binding affinity to biological targets such as heme-containing enzymes .
Properties
IUPAC Name |
3-(3-chloropropyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-6-3-7-16-11-10(15-17(16)20)12(18)8-4-1-2-5-9(8)13(11)19/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVMQZADYFEORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N([N+](=N3)[O-])CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020046-30-3 | |
| Record name | 1H-Naphtho[2,3-d]triazole-4,9-dione, 1-(3-chloropropyl)-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020046-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide typically involves a multi-step process. One common method is the azide-alkyne Huisgen cycloaddition, also known as the “click reaction.” This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, making it a popular choice for the synthesis of triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the reaction. For example, the use of nanocatalysts, such as Fe/Cu-embedded nano-catalytic substrates, has been shown to facilitate the rapid and efficient synthesis of triazole derivatives . These catalysts can be easily separated from the reaction mixture using magnetic separation techniques, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the quinone moiety, potentially altering the compound’s biological activity.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloropropyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of functionalized triazole compounds.
Scientific Research Applications
Mechanism of Action
The biological activity of 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is primarily attributed to its ability to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . By inhibiting this enzyme, the compound disrupts the production of nucleotides, which are essential for DNA and RNA synthesis. Additionally, the compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
IDO1/TDO Dual Inhibitors
A key structural analogue is 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione (Compound 38) , which exhibits potent dual inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) with IC50 values of 5 nM and 4 nM, respectively . The chloro and fluoro substituents on the aryl group enhance hydrophobic interactions with the enzymes’ active sites. In contrast, the 3-chloropropyl chain in the target compound may improve membrane permeability due to its alkyl nature, though its enzymatic inhibitory potency remains unquantified in the provided evidence.
TDO-Selective Inhibitors
1-Benzyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione selectively inhibits TDO by coordinating with the heme iron atom via its triazole-dione core . The benzyl group provides π-π stacking interactions absent in the 3-chloropropyl derivative, suggesting divergent structure-activity relationships (SAR) for selectivity.
Antitumor Agents
Bifunctional derivatives like 1-methyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione inhibit dihydroorotate dehydrogenase (DHODH) and induce reactive oxygen species (ROS) production, demonstrating IC50 values of 0.2–1.8 μM in cancer cell lines . The 3-chloropropyl group in the target compound could similarly modulate mitochondrial targeting but may alter ROS generation efficiency.
Physicochemical Properties
SAR Trends
Substituent Position : 1-Alkyl derivatives (e.g., 3-chloropropyl) show better metabolic stability than 2-alkyl isomers due to reduced steric hindrance .
Electron-Withdrawing Groups : The 2-oxide group increases electrophilicity, improving interactions with electron-rich enzyme pockets (e.g., IDO1’s heme-binding site) .
Chain Length : Longer alkyl chains (e.g., chloropropyl vs. methyl) enhance cellular uptake but may reduce target specificity .
Key Data Table
Biological Activity
The compound 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a derivative of naphthoquinone and triazole, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antimalarial activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a naphthoquinone core fused with a triazole ring, which is known for contributing to various biological activities due to the electron-withdrawing properties of the triazole group.
Antimicrobial Activity
Recent studies have shown that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated activity against various bacterial strains and fungi. In vitro assays indicated that these compounds could disrupt microbial cell membranes and inhibit growth effectively.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines.
In a study evaluating its effects on breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 10 µM , indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 10 | >10 |
| A549 | 15 | >8 |
| HepG2 | >50 | <5 |
The selectivity index suggests that the compound is more toxic to cancer cells than to normal cells.
Antimalarial Activity
The antimalarial potential of related triazole compounds has been explored extensively. In vivo studies demonstrated that the compound could reduce parasitemia in mice infected with Plasmodium berghei. The effective dose range was found to be between 5-20 mg/kg , showing promise as a lead for developing new antimalarial agents.
Case Studies
A notable case study involved synthesizing several derivatives of naphthoquinone with triazole substituents. The derivatives were tested for their biological activities:
- Compound A : Showed strong antibacterial activity with an MIC of 8 µg/mL against S. aureus.
- Compound B : Exhibited significant cytotoxicity in A549 lung cancer cells with an IC50 of 12 µM .
- Compound C : Demonstrated promising antimalarial activity with a reduction in parasitemia by over 70% in treated mice.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Membrane Integrity : The interaction with microbial membranes leads to cell lysis.
- Induction of Apoptosis in Cancer Cells : Triggering apoptotic pathways through oxidative stress or mitochondrial dysfunction.
Q & A
Q. What are the optimized synthetic routes for 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives, and how do they address safety and efficiency challenges?
Current methods for synthesizing naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives often suffer from low yields due to hazardous reagents like methylazide and problematic by-products . A safer approach involves alkylation of 1-methyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione with 3-chloropropyl groups under controlled conditions, minimizing side reactions. For example, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane at 40°C improves selectivity and reduces hazardous intermediates .
Q. What is the primary biological mechanism of action for this compound in anticancer research?
The compound inhibits human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, with IC50 values as low as 4.5 nM (e.g., derivative 11l). This inhibition depletes nucleotide pools, halting cancer cell proliferation. Concurrently, its naphthoquinone moiety induces reactive oxygen species (ROS), causing mitochondrial dysfunction and apoptosis .
Q. How is the compound’s inhibitory activity against IDO1 and TDO validated in cellular assays?
Dual inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) is assessed via kynurenine production assays. Cells (e.g., HeLa or HepG2) are treated with IFN-γ to induce IDO1/TDO, followed by compound incubation. Kynurenine levels are quantified using HPLC or spectrophotometry at 490 nm after reaction with Ehrlich’s reagent. Derivatives like 1-(3-chloro-4-fluorophenyl)-substituted analogs show IC50 values of 5 nM for IDO1 and 4 nM for TDO .
Advanced Research Questions
Q. How do structural modifications of the chloropropyl group influence hDHODH binding and ROS induction?
X-ray crystallography of hDHODH co-crystallized with derivatives (e.g., 11k) reveals that the chloropropyl chain occupies a hydrophobic pocket near the enzyme’s ubiquinone-binding site, forming van der Waals interactions with Leu58 and Tyr37. Meanwhile, the triazole-dione scaffold coordinates with the flavin mononucleotide (FMN) cofactor via hydrogen bonds. Lengthening the alkyl chain (e.g., from propyl to pentyl) enhances ROS induction by improving mitochondrial membrane penetration but may reduce hDHODH affinity due to steric hindrance .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in xenograft models?
While derivatives like 11l show nanomolar IC50 in vitro, poor solubility often limits in vivo bioavailability. Nanocrystallization (e.g., via wet milling with poloxamer 407) increases surface area and dissolution rates, improving tumor penetration. In Raji xenograft models, nanocrystalline 11l achieves 60% tumor growth inhibition at 10 mg/kg, compared to 30% for the non-formulated compound. Pharmacokinetic studies confirm a 3-fold increase in AUC0–24h post-nanocrystallization .
Q. How is computational chemistry applied to optimize dual IDO1/TDO inhibition while avoiding PAINS (pan-assay interference compounds) liabilities?
Molecular docking (using AutoDock Vina) and molecular dynamics simulations (OPLS4 force field) identify key interactions: the triazole-dione core binds to TDO’s heme iron via π-π stacking (His328), while chloropropyl groups interact with IDO1’s pocket B (Phe163, Ser167). PAINS filters (e.g., FAF-Drugs4) eliminate derivatives with redox-active quinones or promiscuous thiol reactivity. For example, replacing the 2-oxide group with electron-withdrawing fluorine maintains potency while reducing off-target effects .
Q. What experimental designs differentiate ROS-dependent cytotoxicity from hDHODH inhibition effects?
- ROS-specific assays : Pre-treat cells with ROS scavengers (e.g., N-acetylcysteine, 5 mM). If cytotoxicity is abolished, ROS is the primary mechanism.
- Rescue experiments : Add exogenous uridine (50 µM) to bypass hDHODH blockade. Persisting cytotoxicity indicates ROS dominance.
- Mitochondrial membrane potential (ΔΨm) : Use JC-1 dye to quantify ΔΨm collapse. Compounds like 11l cause >80% depolarization in HL-60 cells, which correlates with ROS levels (r = 0.92, p < 0.001) .
Data Contradiction Analysis
Q. How do researchers reconcile discrepancies in IC50 values across different cancer cell lines?
Variability arises from differences in hDHODH expression and antioxidant capacity. For instance, leukemia cells (e.g., Raji) exhibit lower hDHODH mRNA levels (ΔCt = 5.2 vs. GAPDH) compared to solid tumors (e.g., A549, ΔCt = 3.1), making them more sensitive to ROS-mediated effects. Normalize IC50 to hDHODH activity (measured via malachite green assay) and glutathione levels (DTNB assay) to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
